Polarographic Half-Wave Potential and Auxin Antagonism: Direct Comparison with N-Phenylmaleimide and Mono-/Dichlorinated Analogs
In a systematic comparative study, 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione (N-(2,4,6-trichlorophenyl)maleimide) exhibited the most cathodic half-wave reduction potential among the tested N-substituted maleimides, correlating with its maximal inhibitory effect on auxin-induced growth [1].
| Evidence Dimension | Half-wave reduction potential (-E1/2 vs S.C.E.) and percent inhibition of IAA-induced growth |
|---|---|
| Target Compound Data | -E1/2 = 0.74 V; Half-suppression value = 0.55 µmol/L; Growth inhibition = 100% |
| Comparator Or Baseline | N-isopropylmaleimide: 0.89 V, 110 µmol/L, 1% inhibition; N-phenylmaleimide: 0.80 V, 3.9 µmol/L, 25% inhibition; N-(4-chlorophenyl)maleimide: 0.76 V, 1.8 µmol/L, 35% inhibition; N-(2,4-dichlorophenyl)maleimide: 0.74 V, 0.55 µmol/L, 65% inhibition |
| Quantified Difference | 0.15 V cathodic shift and 64× higher inhibitory potency compared to N-isopropylmaleimide; 0.06 V cathodic shift and 4× higher inhibition compared to N-phenylmaleimide |
| Conditions | Polarographic measurement in aqueous buffer; biological assay with Avena coleoptile sections treated with 5×10⁻⁵ M maleimide and 2×10⁻⁷ M indole-3-acetic acid (IAA) |
Why This Matters
The lower reduction potential and higher biological inhibition of the trichlorophenyl derivative make it uniquely suited for applications requiring maximal electron-deficient maleimide reactivity, such as thiol-targeted bioconjugation or redox-sensitive probe design.
- [1] Muir, R.M. Polarographic and Biologic Activities of N-Substituted Maleimides. Proceedings of the Society for Experimental Biology and Medicine 1959, 102, 157-160. PMID: 14425061. View Source
